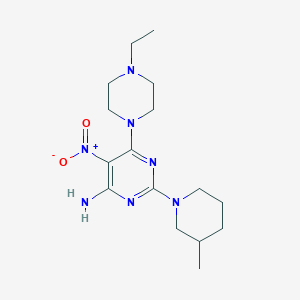![molecular formula C22H17Cl2N3O3S B266634 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B266634.png)
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of quinolines and is synthesized using a specific method. In
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves the inhibition of specific enzymes and pathways. This compound has been found to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of specific proteins involved in the inflammatory response and viral replication.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been found to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide in lab experiments is its potential to exhibit anti-cancer, anti-viral, and anti-inflammatory properties. However, one limitation is that this compound may have toxic effects on certain cells and tissues. It is important to carefully evaluate the potential toxicity of this compound before using it in lab experiments.
Future Directions
There are several future directions for the research on 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide. One potential direction is to explore the use of this compound in the treatment of specific types of cancer and viral infections. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the potential toxicity of this compound and to evaluate its safety for use in humans.
Synthesis Methods
The synthesis of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves the reaction between 3-cyano-4-(2-furyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one and 3,5-dichlorophenylacetic acid in the presence of thionyl chloride and sulfur. This reaction leads to the formation of the desired compound as a yellow solid.
Scientific Research Applications
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide has potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in studies related to the treatment of cancer, viral infections, and inflammation.
properties
Product Name |
2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide |
|---|---|
Molecular Formula |
C22H17Cl2N3O3S |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C22H17Cl2N3O3S/c23-12-7-13(24)9-14(8-12)26-19(29)11-31-22-15(10-25)20(18-5-2-6-30-18)21-16(27-22)3-1-4-17(21)28/h2,5-9,20,27H,1,3-4,11H2,(H,26,29) |
InChI Key |
NMJLSUKGGKIYOT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C#N)C4=CC=CO4)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C#N)C4=CC=CO4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B266557.png)
![N-(4-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B266559.png)
![4-cinnamoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266564.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266566.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266567.png)
![2-amino-6-[3-(diethylamino)propyl]-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266572.png)
![6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B266576.png)
![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266577.png)
![7-Chloro-2-(1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266588.png)
![1-[3-(Allyloxy)phenyl]-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266591.png)
![7-Methyl-2-(1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266594.png)
![1-(4-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266596.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266598.png)